molecular formula C11H14O4 B14000929 2,6-Diethoxy-4-hydroxybenzaldehyde CAS No. 341989-73-9

2,6-Diethoxy-4-hydroxybenzaldehyde

Cat. No.: B14000929
CAS No.: 341989-73-9
M. Wt: 210.23 g/mol
InChI Key: SBZPGAMKPAUSJL-UHFFFAOYSA-N
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Description

2,6-Diethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and one hydroxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the ethylation of 2,6-dihydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,6-diethoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 2,6-diethoxy-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 2,6-Diethoxy-4-hydroxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity.

Comparison with Similar Compounds

  • 2,6-Dimethoxy-4-hydroxybenzaldehyde
  • 2,6-Diethoxybenzaldehyde
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde

Comparison: 2,6-Diethoxy-4-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dimethoxy-4-hydroxybenzaldehyde, the ethoxy groups in this compound may enhance its lipophilicity and alter its interaction with biological targets. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

341989-73-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,6-diethoxy-4-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-3-14-10-5-8(13)6-11(15-4-2)9(10)7-12/h5-7,13H,3-4H2,1-2H3

InChI Key

SBZPGAMKPAUSJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C=O)OCC)O

Origin of Product

United States

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